molecular formula C9H9FO2 B6252274 1-(2-fluorophenyl)-2-methoxyethan-1-one CAS No. 925211-28-5

1-(2-fluorophenyl)-2-methoxyethan-1-one

Cat. No.: B6252274
CAS No.: 925211-28-5
M. Wt: 168.16 g/mol
InChI Key: LPMRDOFABLRVPK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methoxyethan-1-one is an organic compound characterized by a fluorophenyl group attached to a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-2-methoxyethan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 2-fluorobenzene with methoxyethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Nucleophilic Substitution: Another method involves the substitution reaction of 2-fluorophenol with methoxyethyl chloride in the presence of a strong base like potassium carbonate (K₂CO₃).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(2-Fluorophenyl)-2-methoxyethanoic acid.

  • Reduction: 1-(2-Fluorophenyl)-2-methoxyethanol.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methoxyethan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-2-methoxyethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine

  • 1-(p-Fluorophenyl)piperazine

  • 1-(2-Fluorophenyl)ethanone

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Properties

CAS No.

925211-28-5

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-methoxyethanone

InChI

InChI=1S/C9H9FO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

LPMRDOFABLRVPK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC=CC=C1F

Purity

95

Origin of Product

United States

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